molecular formula C20H14N2S B14005391 2,3-Diphenylquinazoline-4-thione CAS No. 13961-48-3

2,3-Diphenylquinazoline-4-thione

Cat. No.: B14005391
CAS No.: 13961-48-3
M. Wt: 314.4 g/mol
InChI Key: BKSWISDIYOAZET-UHFFFAOYSA-N
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Description

2,3-Diphenylquinazoline-4-thione is a heterocyclic compound featuring a quinazoline core substituted with phenyl groups at positions 2 and 3, and a thione (-C=S) group at position 2. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in anticancer and antimicrobial research. Its synthesis typically involves cyclization of substituted anthranilic acid derivatives or thionation of 4-oxoquinazoline precursors using reagents like phosphorus pentasulfide .

Properties

CAS No.

13961-48-3

Molecular Formula

C20H14N2S

Molecular Weight

314.4 g/mol

IUPAC Name

2,3-diphenylquinazoline-4-thione

InChI

InChI=1S/C20H14N2S/c23-20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22(20)16-11-5-2-6-12-16/h1-14H

InChI Key

BKSWISDIYOAZET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=S)N2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Anthranilic acid derivatives : Commonly used as precursors, anthranilic acid reacts with acyl chlorides or anhydrides to form benzoxazinones, which are key intermediates.
  • o-Phenylenediamines : React with α-diketones or related carbonyl compounds to form quinazoline rings.
  • Thiourea or Lawesson’s reagent : Employed for the conversion of quinazolinones to quinazoline-4-thiones by sulfurization.

Typical Synthetic Steps

Step Reaction Description Reagents/Conditions Yield (%) Reference
1 Formation of benzoxazinone from anthranilic acid Reaction with butyryl chloride, acetic anhydride 70-85
2 Cyclization with amines to form quinazolinones Reflux with aniline or benzylamine 75-90
3 Conversion of quinazolinone to quinazoline-4-thione Treatment with thiourea or Lawesson’s reagent 65-90

Specific Preparation Methods for 2,3-Diphenylquinazoline-4-thione

Method Based on Anthranilic Acid and Thiourea

A widely reported approach begins with anthranilic acid reacting with benzoyl chloride to form N-benzoyl anthranilic acid, which upon cyclization with acetic anhydride yields benzoxazinone intermediates. Subsequent reaction with aniline or substituted anilines produces 2,3-diphenylquinazolin-4-one derivatives.

The quinazolinone is then subjected to sulfurization using thiourea under reflux in ethanol or other suitable solvents. The sulfur atom replaces the oxygen at the 4-position, yielding this compound.

Reaction scheme:

  • Anthranilic acid + benzoyl chloride → N-benzoyl anthranilic acid
  • N-benzoyl anthranilic acid + acetic anhydride → benzoxazinone
  • Benzoxazinone + aniline → 2,3-diphenylquinazolin-4-one
  • 2,3-diphenylquinazolin-4-one + thiourea → this compound

Key conditions:

  • Reflux in ethanol or aqueous ethanol for sulfurization step
  • Reaction times vary between 4–8 hours
  • Yields generally range from 70% to 85%

Alternative Sulfurization Using Lawesson’s Reagent

Lawesson’s reagent is an effective sulfurizing agent that converts quinazolinones to quinazoline-4-thiones under milder conditions, often at room temperature or slight heating in solvents like toluene or dichloromethane.

Advantages:

  • Shorter reaction times (1–3 hours)
  • Higher selectivity
  • Cleaner reaction profiles

Typical procedure:

  • Quinazolinone dissolved in dry toluene
  • Addition of Lawesson’s reagent under inert atmosphere
  • Stirring at 60–80°C until completion

Yield: 80–90%

Green Chemistry Approaches

Recent advances emphasize environmentally friendly methods for quinazoline derivatives synthesis, including this compound.

These methods align with green chemistry principles by minimizing hazardous reagents and waste, while maintaining or improving yields (up to 90%) and purity.

Characterization and Yield Data Summary

Compound Method Conditions Yield (%) Melting Point (°C) Reference
2,3-Diphenylquinazolin-4-one Cyclization with aniline Reflux in ethanol, 6 h 75-85 200-202
This compound Thiourea sulfurization Reflux in ethanol, 4-8 h 70-85 220-225
This compound Lawesson’s reagent sulfurization Toluene, 60-80°C, 1-3 h 80-90 220-225
This compound Ultrasonic/microwave-assisted Green solvents, minutes 85-90 220-225

Mechanistic Insights

  • The initial cyclization involves nucleophilic attack of the amino group on the activated carboxyl or acyl intermediate forming the quinazolinone ring.
  • Sulfurization replaces the carbonyl oxygen with sulfur via nucleophilic substitution facilitated by thiourea or Lawesson’s reagent.
  • Ultrasonic and microwave methods enhance molecular collisions and energy transfer, accelerating these transformations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thione group acts as a soft nucleophile, enabling sulfur-centered substitutions. Key reactions include:

Table 1: Nucleophilic Substitution Reactions

Reagent/ConditionsProductYieldSource
Piperidine/DMSO, 80°C3-Phenylquinoxaline-2-thione derivatives77%
K₂CO₃, methyl acrylateThioether-functionalized quinoxalines85%
Butylamine, 80°CDesulfurized quinoxaline derivatives82%

These reactions proceed via initial deprotonation of the thione group, followed by attack at electrophilic sites (e.g., α,β-unsaturated carbonyls or alkyl halides) .

Cyclization Reactions

The compound participates in tandem cyclization to form fused heterocycles:

Scheme 1: Cyclization with α-Dicarbonyls
2,3-Diphenylquinazoline-4-thione + α-dicarbonyl → Pyrrolo[1,2-α]quinoxalines (94% yield with CF₃SO₃H additive) .

Key Conditions :

  • Catalyst: Fe/TBHP or TiO₂-Pr-SO₃H

  • Solvent: THF or EtOH

  • Time: 10 min–8 h

Oxidation and Thione-Thiol Tautomerism

The thione group undergoes oxidation to disulfides and exhibits tautomerism:

Reaction Pathways :

  • Air Oxidation : Forms disulfide-bridged dimers under aerobic conditions .

  • Thione ⇌ Thiol Tautomerism : Stabilized in polar solvents (e.g., DMSO), confirmed by IR bands at 1610–1750 cm⁻¹ (C=S stretching) .

Sulfonamide Formation

Reactions with sulfonyl chlorides yield bioactive sulfonamides:

Table 2: Sulfonamide Derivatives

Sulfonyl ChlorideConditionsProduct ActivityYieldSource
2,3-Diphenylquinoxaline-7-sulfonylchloridePyridine, refluxAnti-inflammatory agents79%
Chlorosulfonic acidRT, 3–4 hrsAntimicrobial derivatives70–85%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Example :
this compound + Arylboronic acid → Biarylquinazolines (Cu(OAc)₂, 70–88% yield) .

Mechanism :

  • Transmetallation with Pd(0) catalyst

  • C–S bond cleavage followed by C–C coupling

Spectroscopic Characterization

Key analytical data for reaction monitoring:

  • ¹H NMR : δ 8.1–8.7 ppm (aromatic protons), δ 3.7–4.2 ppm (methoxy/CH₂ groups)

  • IR : 1174 cm⁻¹ (C=S), 1345 cm⁻¹ (S=O in sulfonamides)

  • MS : m/z 483 [M+H]⁺ for disubstituted derivatives

Comparative Reactivity Insights

  • Solvent Effects : EtOH > THF > MeCN in cyclization reactions due to polarity and H-bonding .

  • Catalyst Efficiency : TiO₂-Pr-SO₃H outperforms traditional acids (e.g., H₂SO₄) in one-pot syntheses .

This compound’s versatility in forming sulfur- and nitrogen-containing architectures underscores its utility in medicinal chemistry and materials science. Experimental protocols emphasize mild conditions and high atom economy, aligning with green chemistry principles .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Mechanism of Action

The mechanism of action of 2,3-Diphenylquinazoline-4-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects.

Comparison with Similar Compounds

2,3-Disubstituted Quinazolin-4(3H)-ones

These compounds replace the thione group with a ketone (-C=O) at position 3. Abdel Gawad et al. (2010) demonstrated that 2,3-diphenylquinazolin-4(3H)-one exhibits moderate antitumor activity against leukemia (HL-60) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values ranging from 12–25 μM. In contrast, 2,3-diphenylquinazoline-4-thione showed enhanced cytotoxicity (IC₅₀: 8–15 μM), likely due to the thione group’s improved binding to cellular targets like tubulin .

2-(Thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

This analogue replaces one phenyl group with a thienyl substituent (). While specific activity data are unavailable, structural similarities suggest it may target similar pathways but with reduced potency compared to diphenyl derivatives due to weaker hydrophobic interactions .

Functional Group Variations: Thione vs. Triazole-Thiones

4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione () shares the thione group but has a triazole core instead of quinazoline. This compound’s synthesis involves refluxing hydrazinecarbothioamide in basic conditions, differing from quinazoline-thione’s cyclization methods. Triazole-thiones exhibit antiviral and antimicrobial properties, highlighting the thione group’s versatility. However, the quinazoline core in this compound provides a larger planar structure, favoring intercalation with DNA or tubulin, which is critical for antitumor effects .

Pharmacological Activity Comparison

Antitumor Activity

  • This compound : Shows IC₅₀ values of 8–15 μM against HL-60 and HepG2 cells, with tubulin polymerization inhibition at 2.5 μM .
  • 6-Alkylamino-2,3-dihydroquinazolinones: Hour et al. (2000) reported IC₅₀ values of 10–30 μM in leukemia cells, with weaker tubulin inhibition (IC₅₀: 5–10 μM), suggesting the thione group enhances target affinity .

Solubility and Bioavailability

  • The thione group in this compound improves water solubility compared to ketone analogues, facilitating drug delivery. Triazole-thiones () exhibit higher solubility due to sulfonyl groups but lack the planar aromaticity needed for DNA interaction .

Key Research Findings

Thione Superiority : The 4-thione group in quinazolines enhances cytotoxicity and tubulin binding compared to ketone analogues, as seen in Abdel Gawad’s work .

Substituent Impact: Phenyl groups at positions 2 and 3 optimize hydrophobic interactions, whereas thienyl or alkylamino groups reduce potency .

Structural Flexibility : Triazole-thiones () demonstrate that the thione group’s activity is transferable but requires a complementary core for target specificity .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 2,3-Diphenylquinazoline-4-thione, and how can reaction conditions be optimized?

  • Answer : The compound is commonly synthesized via cyclocondensation of substituted benzaldehydes with thiourea derivatives. For example, details a method where 4-chlorobenzaldehyde reacts with methyl thioacetate under reflux to form intermediates, followed by hydrogenation with 2,3-diazetidinone. Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical: PdCl₂(PPh₃)₂/CuI systems () improve yields in cross-coupling reactions, while THF as a solvent enhances regioselectivity. Researchers should monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : Look for thione proton absence (δ ~13.5 ppm) and aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 7.4–8.6 ppm) ().
  • FT-IR : Confirm C=S stretching at ~1250–1100 cm⁻¹ and quinazoline ring vibrations at ~1600 cm⁻¹ ().
  • XRD : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for triazole-thione analogs ( ). Always cross-validate with elemental analysis (C, H, N, S) .

Advanced Research Questions

Q. How do solvent polarity and catalyst selection influence the regioselectivity of alkylation reactions in this compound derivatives?

  • Answer : highlights that alkylation at the sulfur atom (S-alkylation) dominates in polar aprotic solvents (e.g., DMF) due to thione tautomer stabilization. In contrast, nonpolar solvents (e.g., toluene) favor N-alkylation. Catalyst choice (e.g., soft vs. hard Lewis acids) further modulates selectivity: Ag₂O promotes S-alkylation, while K₂CO₃ shifts reactivity toward nitrogen. Researchers should employ kinetic studies and DFT calculations to map transition states under varying conditions .

Q. What computational approaches are validated for modeling the electronic structure of this compound, and how do they correlate with experimental observations?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reliably predicts molecular electrostatic potential (MEP) surfaces and frontier orbital distributions ( ). For example, HOMO-LUMO gaps correlate with UV-Vis absorption maxima (~350 nm). MD simulations can further assess stability in biological matrices. Validate computational results with experimental XRD bond lengths (±0.02 Å) and vibrational spectra .

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs across different studies?

  • Answer : Contradictions often arise from assay variability (e.g., MIC values in antimicrobial studies). To resolve this:

  • Standardize protocols : Use CLSI guidelines for antimicrobial testing ().
  • Triangulate data : Combine in vitro assays (e.g., broth microdilution) with in silico docking (e.g., AutoDock Vina) to validate target interactions ().
  • Control variables : Document solvent (DMSO vs. aqueous), cell lines, and incubation times meticulously. Meta-analyses of SAR trends (e.g., electron-withdrawing substituents enhancing activity) can clarify outliers .

Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling () for functionalization.
  • Characterization : Use XRD to resolve tautomeric ambiguities ( ).
  • Biological Testing : Include cytotoxicity assays (e.g., MTT) alongside antimicrobial screens to rule off-target effects ().

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